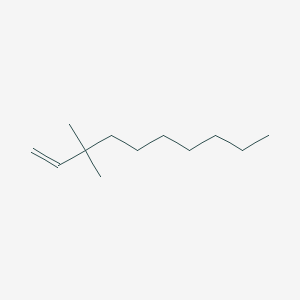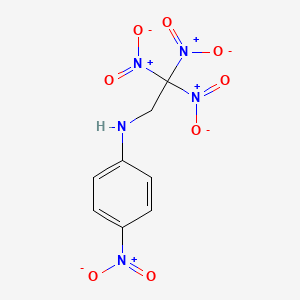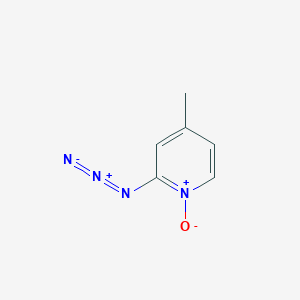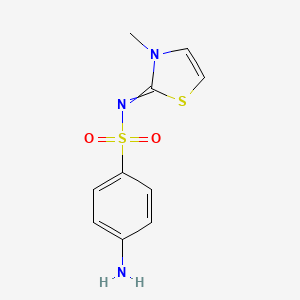
4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide is a synthetic organic compound that features a thiazole ring and a sulfonamide group. Compounds with these functional groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, compounds with sulfonamide groups are known for their antibacterial properties. This compound may be studied for its potential as an antimicrobial agent, inhibiting the growth of bacteria by interfering with folic acid synthesis.
Medicine
In medicine, sulfonamide derivatives are often explored for their potential therapeutic applications. This compound could be investigated for its efficacy in treating bacterial infections or as a lead compound for drug development.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide likely involves the inhibition of enzyme activity, particularly those involved in folic acid synthesis in bacteria. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.
Thiazole Derivatives: Compounds containing the thiazole ring, often studied for their biological activities.
Uniqueness
4-Amino-N-(3-methyl-1,3-thiazol-2(3H)-ylidene)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and reactivity compared to other sulfonamide or thiazole derivatives.
Propiedades
Número CAS |
58944-06-2 |
|---|---|
Fórmula molecular |
C10H11N3O2S2 |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
4-amino-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S2/c1-13-6-7-16-10(13)12-17(14,15)9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |
Clave InChI |
SDSVKMXBDBZYJJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CSC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
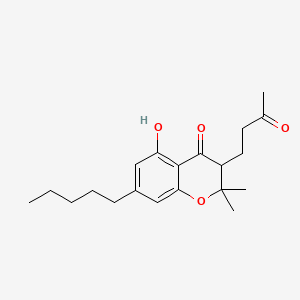
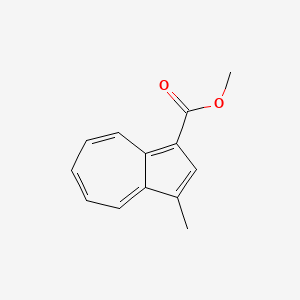
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
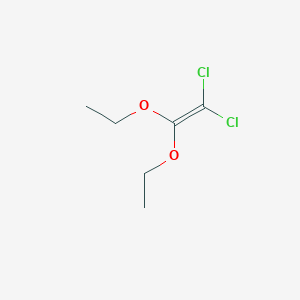
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)

